molecular formula C14H20O B12106960 (1R)-1-(4-cyclohexylphenyl)ethanol

(1R)-1-(4-cyclohexylphenyl)ethanol

Cat. No.: B12106960
M. Wt: 204.31 g/mol
InChI Key: CYEIZTMWVNXOQH-LLVKDONJSA-N
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Description

(1R)-1-(4-Cyclohexylphenyl)ethan-1-ol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclohexylbenzaldehyde and a suitable reducing agent.

    Reduction Reaction: The aldehyde group of 4-cyclohexylbenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Cyclohexylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the alcohol group can lead to the formation of hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Formation of 4-cyclohexylbenzaldehyde or 4-cyclohexylacetophenone.

    Reduction: Formation of cyclohexylbenzene.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    4-Cyclohexylbenzyl Alcohol: Lacks the ethan-1-ol moiety but shares the cyclohexylphenyl structure.

    4-Cyclohexylacetophenone: An oxidized derivative with a ketone group instead of an alcohol.

Uniqueness

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(1R)-1-(4-cyclohexylphenyl)ethanol

InChI

InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3/t11-/m1/s1

InChI Key

CYEIZTMWVNXOQH-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2CCCCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)O

Origin of Product

United States

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